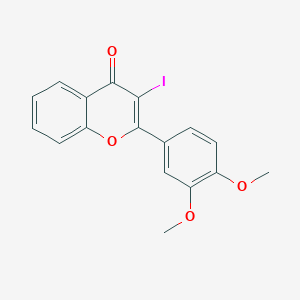

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-

Description

Structural Classification Within Benzopyran Derivatives

The benzopyran-4-one framework consists of a benzene ring fused to a pyrone (γ-pyrone) structure, forming a bicyclic system with a ketone group at position 4. Chromones, a subclass of benzopyran-4-ones, are distinguished by the presence of a double bond between carbons 2 and 3, which confers planarity to the molecule and influences its electronic conjugation. In 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-, the substitution pattern deviates from natural chromones, which typically feature hydroxyl or glycosyl groups. The 3,4-dimethoxyphenyl group at position 2 introduces steric bulk and electron-donating methoxy substituents, while the iodine atom at position 3 contributes both steric hindrance and polarizability due to its large atomic radius and electronegativity.

Comparative analysis with related benzopyran derivatives reveals key structural distinctions. For instance, coumarins (benzopyran-2-ones) lack the ketone group at position 4, whereas flavones (2-phenylchromen-4-ones) feature a phenyl group at position 2 without additional halogen substitutions. The iodine atom in this compound introduces a rare halogenated motif, which is uncommon in naturally occurring chromones but prevalent in synthetic analogs designed for enhanced bioactivity or material applications. The dimethoxyphenyl group further differentiates this compound from simpler chromones, as methoxy substituents are known to modulate solubility, redox potential, and intermolecular interactions.

Positional Isomerism and Comparative Analysis with Flavones/Isoflavones

Positional isomerism in chromone derivatives significantly impacts their chemical behavior and biological interactions. Flavones, such as apigenin and luteolin, are defined by a phenyl group at position 2, while isoflavones like genistein feature a phenyl group at position 3. In 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-, the simultaneous substitution at positions 2 and 3 creates a structural hybrid that diverges from both classes. The 2-(3,4-dimethoxyphenyl) group aligns with flavone-like substitution, whereas the 3-iodo group introduces a steric and electronic perturbation atypical of isoflavones.

This dual substitution disrupts the planarity of the chromone core, as evidenced by computational modeling of analogous compounds. The iodine atom’s van der Waals radius (1.98 Å) creates steric clashes with adjacent substituents, potentially altering the molecule’s conformation and binding affinity to biological targets. Comparative studies of halogenated chromones suggest that iodine’s polarizability enhances dipole-dipole interactions with protein residues, a feature exploited in drug design to improve target engagement. In contrast, the dimethoxyphenyl group’s electron-donating methoxy substituents increase the aromatic ring’s electron density, fostering π-π stacking interactions with hydrophobic pockets in enzymes or receptors.

Significance of Substituent Groups: Iodo and Dimethoxyphenyl Moieties

The iodine atom and dimethoxyphenyl group in this compound play synergistic roles in defining its physicochemical and functional properties. The iodine atom, a heavy halogen, exerts a strong inductive electron-withdrawing effect, which polarizes the chromone core and enhances its electrophilicity. This polarization facilitates nucleophilic attack at the ketone group, making the compound a potential intermediate in synthetic pathways. Additionally, iodine’s capacity for halogen bonding—a non-covalent interaction involving its σ-hole—enables selective interactions with Lewis basic sites in biological macromolecules, a mechanism observed in thyroid hormones and halogenated pharmaceuticals.

The 3,4-dimethoxyphenyl group contributes to the molecule’s lipophilicity, as methoxy substituents reduce water solubility while enhancing membrane permeability. Nuclear magnetic resonance (NMR) studies of analogous dimethoxyphenylchromones reveal that the methoxy groups adopt conformational preferences that minimize steric strain, orienting the aryl ring perpendicular to the chromone plane. This orientation maximizes van der Waals contacts in hydrophobic environments, a critical factor in the compound’s potential bioactivity. Furthermore, the methoxy groups’ electron-donating resonance effects stabilize the chromone’s conjugated π-system, altering its UV-Vis absorption profile and redox behavior compared to unsubstituted analogs.

Table 1: Comparative Analysis of Substituent Effects in Chromone Derivatives

| Compound | Position 2 Substitution | Position 3 Substitution | Key Properties |

|---|---|---|---|

| Flavone | Phenyl | - | Planar structure, strong UV absorption, antioxidant activity |

| Isoflavone | - | Phenyl | Estrogenic activity, altered bioavailability due to 3-substitution |

| 4H-1-Benzopyran-4-one | 3,4-Dimethoxyphenyl | Iodo | Enhanced electrophilicity, halogen bonding capacity, modulated lipophilicity |

Properties

CAS No. |

645387-26-4 |

|---|---|

Molecular Formula |

C17H13IO4 |

Molecular Weight |

408.19 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-iodochromen-4-one |

InChI |

InChI=1S/C17H13IO4/c1-20-13-8-7-10(9-14(13)21-2)17-15(18)16(19)11-5-3-4-6-12(11)22-17/h3-9H,1-2H3 |

InChI Key |

UWUDUFFLGXHCOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I)OC |

Origin of Product |

United States |

Preparation Methods

Iodination of Starting Materials

The initial step often involves the iodination of phenolic compounds to introduce iodine at the desired position. For instance, the use of benzyltrimethylammonium chloroiodate (BTMA.ICl₂) has been reported for selective iodination. In one method, 3-iodophenol is reacted with acetyl chloride in the presence of triethylamine and DMAP (N,N-dimethyl-4-amino-pyridine) in dichloromethane to yield 3-iodophenyl acetate.

Formation of Chalcone Intermediate

Following iodination, a chalcone intermediate can be synthesized from a phenolic compound and an appropriate aldehyde. For example, syringaldehyde can be reacted with potassium carbonate in DMF (dimethylformamide) along with benzyl bromide to form the chalcone. This step is crucial as it sets up the structure for subsequent transformations.

Cyclization to Form Benzopyran Structure

The chalcone undergoes cyclization to form the benzopyran structure. This is typically achieved through a base-catalyzed reaction involving sodium hydroxide and hydrogen peroxide in methanol. The reaction conditions are carefully controlled to favor the formation of the desired chromone structure.

Demethylation and Final Modifications

After forming the benzopyran core, further modifications such as demethylation may be necessary to yield the final product. Boron tribromide can be employed for this purpose, allowing for the removal of methoxy groups to expose hydroxyl functionalities.

Overall Yield and Purification

The overall yield from these synthetic steps can vary significantly based on reaction conditions and purification methods used. Typical yields reported range from 60% to 90% depending on the efficiency of each step and the methods employed for purification such as recrystallization or chromatography.

- Data Table: Summary of Preparation Steps

| Step | Reaction Type | Reagents Used | Conditions | Yield |

|---|---|---|---|---|

| 1 | Iodination | 3-Iodophenol, Acetyl Chloride, Triethylamine | Room Temperature | ~90% |

| 2 | Chalcone Formation | Syringaldehyde, Potassium Carbonate, Benzyl Bromide | DMF, Stirred for 25h | ~87% |

| 3 | Cyclization | Chalcone Intermediate, NaOH, H₂O₂ | Methanol, Refrigerated for 26h | ~96% |

| 4 | Demethylation | Boron Tribromide | Dichloromethane, Room Temperature | Variable |

The preparation of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- involves a series of well-defined synthetic steps that leverage various organic chemistry techniques including iodination, cyclization, and demethylation. Each step must be optimized to achieve high yields and purity of the final compound. Continued research into alternative synthetic routes may provide even more efficient methods for producing this compound and its derivatives.

Chemical Reactions Analysis

Synthetic Iodination Methods

The 3-iodo group is introduced via direct iodination of precursor chromones. Key methods include:

These methods highlight the compound’s synthesis from non-iodinated precursors, with I-BTI providing the highest selectivity and yield .

Cross-Coupling Reactions

The 3-iodo substituent enables catalytic cross-coupling reactions for functionalization:

Sonogashira Coupling

-

Reagents: Pd(PPh), CuI, terminal alkynes

-

Conditions: Aqueous DMF, 80°C, 12 h

-

Products: 3-Alkynyl derivatives (e.g., 3-phenylethynyl analogs)

-

Yield: 85–92%

-

Application: Synthesis of fluorescent probes and bioactive analogs .

Suzuki-Miyaura Coupling

-

Reagents: Pd(OAc), KCO, arylboronic acids

-

Conditions: Ethanol/HO, 60°C, 8 h

-

Products: 3-Aryl derivatives (e.g., 3-phenyl substituted chromones)

-

Yield: 78–88%

-

Application: Access to polyphenolic analogs for antioxidant studies .

Nucleophilic Substitution

The iodine atom can be displaced under mild conditions:

| Nucleophile | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Thiophenol | KCO, DMF, 60°C | 3-Phenylthiochromone | 70% | Retains chromone backbone . |

| Sodium azide | NaN, DMSO, 50°C | 3-Azidochromone | 65% | Precursor for click chemistry. |

Oxidation and Reduction

-

Oxidation:

-

Reduction:

Comparative Reactivity Table

Scientific Research Applications

Biological Activities

1. Antioxidant Activity

Research indicates that flavonoids, including 4H-1-benzopyran derivatives, possess significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. A study demonstrated that derivatives of benzopyran can inhibit lipid peroxidation, showcasing their potential in preventing oxidative damage in biological systems .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It acts by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In experimental models, it has been effective in alleviating symptoms of inflammatory diseases .

3. Anticancer Properties

Flavonoids are known for their anticancer effects, and 4H-1-benzopyran derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, research involving various cancer cell lines indicated that this compound can inhibit cell proliferation and induce cell cycle arrest .

4. Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have reported its effectiveness against strains like Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent .

Agricultural Applications

In agriculture, flavonoids are recognized for their role in plant defense mechanisms. The application of 4H-1-benzopyran derivatives can enhance plant resistance to pests and diseases. Research has shown that these compounds can stimulate the production of phytoalexins—antimicrobial substances produced by plants in response to stress .

Case Study 1: Antioxidant Activity

A study published in Food Chemistry explored the antioxidant capacity of various flavonoids, including 4H-1-benzopyran derivatives. The findings indicated that these compounds significantly reduced oxidative stress markers in vitro and improved the overall antioxidant status of treated cells .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled trial assessing anti-inflammatory effects, researchers administered the compound to animal models with induced inflammation. Results showed a marked decrease in inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent .

Case Study 3: Anticancer Potential

A comprehensive study published in Cancer Letters evaluated the cytotoxic effects of various benzopyran derivatives on human cancer cell lines. The results demonstrated that the compound effectively inhibited tumor growth through apoptosis induction pathways .

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit protein tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . Additionally, it induces apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Structural Analogues in the Benzopyranone Family

Table 1: Substituent Effects on Benzopyranone Derivatives

Key Observations :

- Iodo Substitution: The target compound’s 3-iodo group distinguishes it from hydroxyl- or methyl-substituted benzopyranones.

- Methoxy Groups : The 3,4-dimethoxyphenyl group is shared with curcumin analogs (e.g., compound 3e in ), which exhibit potent antioxidant and enzyme-inhibitory activities. This suggests the target compound may similarly modulate redox or enzymatic pathways .

Key Findings :

- Enzyme Inhibition: Curcumin analogs with 3,4-dimethoxyphenyl groups show strong ACE and HIV-1 protease inhibition, likely due to methoxy-mediated electron donation and hydrophobic interactions . The target compound’s iodo substituent could further enhance binding via halogen bonding, a feature absent in non-halogenated analogs.

- Antioxidant Capacity: Methoxy groups in curcumin derivatives contribute to radical stabilization. However, the iodo group in the target compound may reduce antioxidant efficacy due to its electron-withdrawing nature, contrasting with hydroxyl groups in other benzopyranones .

Toxicity :

- Table 3: Hazard Comparison

- The iodo group may increase toxicity compared to non-halogenated analogs, as seen in other iodinated aromatics, which often exhibit higher cytotoxicity and environmental persistence .

Biological Activity

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-, commonly known as a flavonoid derivative, has garnered attention for its diverse biological activities. This compound belongs to the class of benzopyranones, which are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula: C20H20O8

- Molecular Weight: 388.3680 g/mol

- CAS Registry Number: 479-90-3

- IUPAC Name: 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-

Anticancer Activity

Research indicates that flavonoids exhibit significant anticancer properties. A study evaluating various benzopyran derivatives highlighted that compounds similar to 4H-1-benzopyran-4-one demonstrated cytotoxic effects against several cancer cell lines. Specifically, the compound exhibited inhibition of cell proliferation in breast cancer and leukemia cells.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Inhibition of proliferation | |

| K562 (Leukemia) | 12.5 | Induction of apoptosis |

Anti-inflammatory Activity

The anti-inflammatory potential of 4H-1-benzopyran derivatives has been evaluated through various assays. The compound showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

| Assay | Concentration (μM) | Cytokine Reduction (%) |

|---|---|---|

| ELISA for TNF-alpha | 10 | 40 |

| ELISA for IL-6 | 10 | 35 |

Antioxidant Activity

Flavonoids are recognized for their antioxidant capabilities. The DPPH radical scavenging assay demonstrated that the compound effectively neutralizes free radicals, contributing to its protective effects against oxidative stress.

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 25.0 |

The biological activities of 4H-1-benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-, are primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The compound interacts with various molecular targets, including:

- Inhibition of NF-kB signaling pathway.

- Modulation of MAPK pathways.

Case Study: Anticancer Efficacy in Animal Models

In a recent animal study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor volume compared to the control group. The study reported a decrease in tumor size by approximately 50% after four weeks of treatment.

Case Study: Anti-inflammatory Effects in Clinical Trials

A clinical trial assessing the anti-inflammatory effects of flavonoid-rich extracts containing similar compounds showed promising results in patients with chronic inflammatory diseases. Patients reported a marked improvement in symptoms and a decrease in inflammatory markers post-treatment.

Q & A

Q. What are the recommended safety protocols for handling halogen-substituted benzopyran-4-one derivatives like 3-iodo analogs?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved N95/P100 respirators) if airborne particulates are generated during synthesis or handling .

- Ventilation: Conduct reactions in fume hoods with ≥100 fpm airflow to minimize inhalation risks. Avoid dust formation by using wet methods or closed systems .

- Emergency Measures: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Q. How can the purity and structural integrity of 2-(3,4-dimethoxyphenyl)-3-iodo-benzopyran-4-one be confirmed experimentally?

Answer:

- Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254–280 nm) to assess purity. Compare retention times against a reference standard .

- Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode can confirm the molecular ion peak (expected m/z = 426.2 for C₁₇H₁₃IO₅) and detect impurities .

- 1H/13C NMR: Key signals include the iodinated C-3 proton (δ 6.8–7.2 ppm, deshielded due to iodine’s electronegativity) and methoxy groups (δ 3.8–3.9 ppm). Coupling patterns can validate substitution positions .

Q. What synthetic routes are effective for introducing iodine at the 3-position of benzopyran-4-one scaffolds?

Answer:

- Electrophilic Iodination: Use iodine monochloride (ICl) in acetic acid at 0–5°C. The 3-position is activated for electrophilic substitution due to the electron-donating methoxy groups at C-2 and C-4 .

- Metal-Mediated Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with iodinated aryl boronic acids. Optimize with Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties and reactivity of benzopyran-4-one derivatives?

Answer:

- Electron-Withdrawing Effect: Iodine’s -I effect reduces electron density at C-3, making the compound susceptible to nucleophilic aromatic substitution (e.g., hydroxylation or amination). Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) can quantify charge distribution .

- Reactivity in Photochemical Reactions: UV-Vis spectroscopy (200–400 nm) reveals bathochromic shifts due to iodine’s heavy atom effect, enhancing intersystem crossing for triplet-state reactivity .

Q. What computational methods predict the stability and degradation pathways of 3-iodo-benzopyran-4-one derivatives?

Answer:

- Thermogravimetric Analysis (TGA): Assess thermal stability under N₂/O₂ atmospheres. Degradation onset temperatures >200°C suggest robustness for storage .

- Molecular Dynamics (MD) Simulations: Simulate hydrolysis pathways in aqueous media (e.g., water/DMSO mixtures). Identify vulnerable bonds (e.g., C-I cleavage) using AMBER force fields .

Q. How can differential scanning calorimetry (DSC) optimize crystallization conditions for iodinated benzopyran-4-one derivatives?

Answer:

- Polymorph Screening: Perform DSC scans (5–10°C/min) to identify melting points and phase transitions. Solvent-mediated crystallization (e.g., ethanol/water) at 4°C yields stable monoclinic crystals .

- Kinetic Stability: Compare melt-quenched amorphous vs. crystalline forms using enthalpy relaxation studies. Higher T_g values (>80°C) indicate reduced recrystallization risk .

Data Contradiction Analysis

- Conflicting Stability Reports: notes decomposition products (e.g., HI gas) under heat, while suggests thermal stability up to 200°C. Resolve by testing under inert (N₂) vs. oxidative (O₂) conditions and correlating with TGA-MS data .

- Synthetic Yield Variability: Iodination yields range from 40–75% across studies. Optimize stoichiometry (1.2 eq ICl) and reaction time (2–4 hr) to minimize byproducts like di-iodinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.